N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core with an anilino group, a thiophene ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the anilino group through electrophilic aromatic substitution. The thiophene ring is then attached via a coupling reaction, and finally, the sulfonamide group is introduced through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often carried out in batch reactors with continuous monitoring to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene-2-thiophenesulfonamide
- N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-furansulfonamide
Uniqueness
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.
Properties
Molecular Formula |
C22H18N2O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-9-10-15(2)18(12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19- |
InChI Key |
OWBICSMKLQSPCR-CLCOLTQESA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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